FTT5 LLNs

Description

Structure

2D Structure

Properties

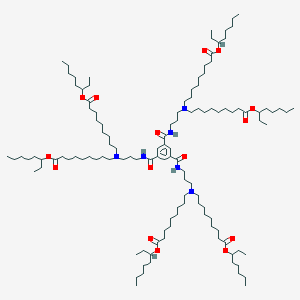

Molecular Formula |

C120H222N6O15 |

|---|---|

Molecular Weight |

1989.1 g/mol |

IUPAC Name |

octan-3-yl 9-[3-[[3,5-bis[3-[bis(9-octan-3-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate |

InChI |

InChI=1S/C120H222N6O15/c1-13-25-55-76-106(19-7)136-112(127)82-61-43-31-37-49-67-91-124(92-68-50-38-32-44-62-83-113(128)137-107(20-8)77-56-26-14-2)97-73-88-121-118(133)103-100-104(119(134)122-89-74-98-125(93-69-51-39-33-45-63-84-114(129)138-108(21-9)78-57-27-15-3)94-70-52-40-34-46-64-85-115(130)139-109(22-10)79-58-28-16-4)102-105(101-103)120(135)123-90-75-99-126(95-71-53-41-35-47-65-86-116(131)140-110(23-11)80-59-29-17-5)96-72-54-42-36-48-66-87-117(132)141-111(24-12)81-60-30-18-6/h100-102,106-111H,13-99H2,1-12H3,(H,121,133)(H,122,134)(H,123,135) |

InChI Key |

ZHSXZXHOSOJDFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC |

Origin of Product |

United States |

Foundational & Exploratory

for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to FTT5 Lipid-like Nanoparticles (LLNs)

This guide provides a comprehensive technical overview of FTT5 lipid-like nanoparticles (LLNs), a promising non-viral vector for in vivo messenger RNA (mRNA) delivery. It details their mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of critical pathways and workflows.

Introduction to FTT5 LLNs

FTT5 is a synthetically engineered, biodegradable lipid-like nanoparticle designed for the effective in vivo delivery of mRNA therapeutics.[1][2][3] It belongs to a class of materials known as functionalized TT (FTT) derivatives, which are built upon a TT3 core structure.[4] The key structural feature of FTT5 is the presence of branched ester side chains, which influences its biodegradability and, consequently, its efficacy as a delivery vehicle.[1] this compound have demonstrated significant potential in preclinical studies for protein replacement therapies and gene editing applications.

Mechanism of Action

The therapeutic effect of mRNA delivered by this compound is achieved through a multi-step process that ensures the mRNA cargo reaches the cellular cytoplasm where it can be translated into protein.

2.1. Cellular Uptake: Following systemic administration (e.g., intravenous injection), this compound circulate and accumulate primarily in the liver. The cellular uptake of this compound into target cells is a complex process that involves multiple endocytic pathways. Experimental evidence suggests that macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis all contribute to the internalization of these nanoparticles.

2.2. Endosomal Escape: Once inside the cell and encapsulated within an endosome, the FTT5 LLN must release its mRNA cargo into the cytoplasm. This is a critical and often rate-limiting step in mRNA delivery. This compound are designed to facilitate efficient endosomal escape. The proposed mechanism involves the rupture of the endosomal membrane, allowing the mRNA to enter the cytoplasm and access the translational machinery (ribosomes). The precise molecular interactions driving this membrane disruption are a subject of ongoing research but are thought to be related to the physicochemical properties of the lipid components of the nanoparticle.

2.3. mRNA Translation: Upon successful release into the cytoplasm, the delivered mRNA is translated by the host cell's ribosomes, leading to the synthesis of the encoded therapeutic protein. This protein can then exert its biological function, for example, by replacing a deficient protein or by acting as a gene-editing tool.

Diagram of the FTT5 LLN Mechanism of Action:

Caption: Cellular mechanism of FTT5 LLN-mediated mRNA delivery.

Quantitative Data

The performance and characteristics of this compound have been quantified in several key studies. The following tables summarize the available data.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Particle Size (Diameter) | ~100 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| Zeta Potential | ~ -11 mV | |

| mRNA Encapsulation Efficiency | ~91% |

Table 2: In Vivo Efficacy of this compound for Human Factor VIII (hFVIII) mRNA Delivery in Mice

| Animal Model | Time Post-Injection | hFVIII Protein Level (ng/mL) | hFVIII Activity (% of normal) | mRNA Dose (mg/kg) | Reference |

| Wild-Type Mice | 6 hours | > 200 | - | 2 | |

| Wild-Type Mice | 12 hours | > 200 | - | 2 | |

| Hemophilia A Mice | 6 hours | > 220 | ~73% | 2 | |

| Hemophilia A Mice | 12 hours | > 220 | ~90% | 2 |

Table 3: In Vivo Efficacy of this compound for Adenine Base Editor (ABE) mRNA Delivery for PCSK9 Gene Editing in Mice

| Total RNA Dose (mg/kg) | A to G Base Editing Efficiency | Reference |

| 0.125 | ~40% | |

| 0.25 | ~60% | |

| 0.5 | ~60% | |

| 1.0 | ~60% (plateau) |

Experimental Protocols

This section provides an overview of the methodologies used in the formulation and in vivo testing of this compound.

4.1. Formulation of this compound:

This compound are self-assembled nanoparticles composed of the FTT5 lipid, helper lipids, a PEGylated lipid, and the mRNA cargo.

-

Components and Molar Ratios:

-

FTT5 lipid: 20

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): 30

-

Cholesterol: 40

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000): 0.75

-

-

Protocol Overview:

-

The mRNA cargo is dissolved in an aqueous buffer (e.g., citrate buffer).

-

The FTT5 lipid, DOPE, cholesterol, and DMG-PEG2000 are dissolved in ethanol.

-

The ethanolic lipid solution is rapidly mixed with the aqueous mRNA solution. This can be achieved using a microfluidic mixing device for controlled and reproducible nanoparticle formation.

-

The resulting nanoparticle suspension is then purified and concentrated for in vivo use.

-

Diagram of the FTT5 LLN Formulation Workflow:

References

- 1. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

FTT5 LLNs for mRNA therapeutic applications in vivo

An In-Depth Technical Guide to FTT5 Lipid-Like Nanoparticles for In Vivo mRNA Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Messenger RNA (mRNA) therapeutics represent a promising frontier in modern medicine, with applications ranging from vaccines to protein replacement therapies and gene editing. A significant challenge in the clinical translation of mRNA therapies is the development of safe and effective in vivo delivery systems. Lipid-like nanoparticles (LLNs) have emerged as a leading platform for mRNA delivery. This technical guide focuses on FTT5, a novel functionalized lipid-like nanoparticle, which has demonstrated high efficacy for in vivo delivery of long-chain mRNAs for therapeutic applications. This document provides a comprehensive overview of FTT5 LLNs, including their formulation, physicochemical properties, and performance in preclinical models, with detailed experimental methodologies and data presented for researchers in the field.

FTT5 LLN: Physicochemical Characteristics

FTT5 is a member of the functionalized TT derivatives (FTT) series of lipid-like materials.[1][2][3] These materials were developed to enhance the in vivo delivery of mRNA. FTT5 was identified as a lead candidate due to its superior performance in preclinical screenings.[1][2] The physicochemical properties of this compound encapsulating mRNA are summarized in the table below.

| Property | Value | Method of Measurement |

| Size (Diameter) | ~100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | ~ -11 mV | Not specified |

| mRNA Encapsulation Efficiency | ~ 91% | Not specified |

| Morphology | Spherical | Cryo-Transmission Electron Microscopy (cryo-TEM) |

Experimental Protocols

Formulation of this compound

The formulation of this compound is achieved through the rapid mixing of an ethanol phase containing the lipids and an aqueous phase containing the mRNA. This process can be performed using mechanical pipetting for smaller-scale preparations or a microfluidic device for more controlled and scalable production.

Materials:

-

FTT5 lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

mRNA (e.g., human Factor VIII mRNA, base editor mRNA)

-

Ethanol

-

Aqueous buffer (e.g., citrate buffer)

Protocol:

-

Preparation of Lipid Stock Solutions: Dissolve FTT5, DOPE, cholesterol, and DMG-PEG2000 in ethanol to create a stock solution. The molar ratio of the components in the final formulation is a critical parameter that may be optimized. For the initial FTT screenings, a molar ratio of 20:30:40:0.75 (FTT lipids:DOPE:cholesterol:DMG-PEG2000) was used.

-

Preparation of mRNA Solution: Dissolve the mRNA in an aqueous buffer.

-

Formation of LLNs: Rapidly mix the ethanol-lipid solution with the aqueous mRNA solution. For in vivo studies, a microfluidic mixing device is often employed to ensure consistent and reproducible nanoparticle formation.

-

Purification and Concentration: The resulting LLN suspension is typically dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and unconjugated components. The formulation can then be concentrated to the desired final concentration.

In Vivo mRNA Delivery in Mice

The following protocol describes a general procedure for the intravenous administration of this compound to mice for evaluating mRNA delivery and expression.

Animal Models:

-

Wild-type mice (e.g., C57BL/6)

-

Disease models (e.g., Hemophilia A mice)

Protocol:

-

Animal Handling: All animal experiments should be conducted in accordance with institutional guidelines and approved protocols.

-

Dosing: The FTT5 LLN-encapsulated mRNA is administered to mice via intravenous injection (e.g., tail vein). The dosage is dependent on the specific application. For example, a dose of 2 mg/kg of human Factor VIII (hFVIII) mRNA has been shown to be effective.

-

Sample Collection: At predetermined time points (e.g., 6 and 12 hours post-injection), blood samples are collected for analysis of protein expression. Tissues, such as the liver, can also be harvested for biodistribution and histopathological analysis.

-

Analysis:

-

Protein Quantification: The levels of the expressed protein in the plasma can be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Protein Activity: The biological activity of the expressed protein can be measured using a relevant functional assay (e.g., a chromogenic assay for FVIII activity).

-

Base Editing Efficiency: For gene-editing applications, genomic DNA is extracted from the target tissue (e.g., liver), and the editing efficiency is determined by deep sequencing of the target locus.

-

Quantitative Data from In Vivo Studies

Screening of FTT LLNs for In Vivo mRNA Delivery

A series of FTT derivatives (FTT1-FTT10) were screened for their ability to deliver Firefly Luciferase (FLuc) mRNA to the liver in mice. FTT5 demonstrated a significant improvement in luciferase expression compared to the reference lipid-like material, TT3.

| LLN Formulation | Luciferase Expression Increase (Fold change vs. TT3) |

| FTT5 | ~2.0 |

FTT5-Mediated hFVIII mRNA Delivery in Hemophilia A Mice

This compound were used to deliver hFVIII mRNA to hemophilia A mice at a dose of 2 mg/kg. The treatment resulted in a significant restoration of hFVIII protein levels and activity.

| Time Point (Post-Injection) | hFVIII Protein Level (ng/mL) | hFVIII Activity (% of normal) |

| 6 hours | > 220 | 73% |

| 12 hours | > 220 | 90% |

FTT5-Mediated Base Editing of PCSK9In Vivo

This compound were also shown to effectively deliver adenine base editor mRNA and a single guide RNA to target the PCSK9 gene in the liver, leading to a high percentage of base editing.

Cellular Uptake and Intracellular Trafficking

Understanding the mechanism by which this compound enter cells and release their mRNA payload is crucial for optimizing their design.

Cellular Uptake Pathway

Studies using endocytic inhibitors have indicated that the cellular uptake of this compound is a complex process involving multiple endocytic pathways. Inhibition of uptake was observed with the following inhibitors:

-

EIPA (5-(N-Ethyl-N-isopropyl)amiloride): ~15% inhibition

-

MβCD (methyl-β-cyclodextrin): ~48% inhibition

-

CPZ (chlorpromazine): ~25% inhibition

This suggests that macropinocytosis, caveolae-mediated endocytosis, and clathrin-mediated endocytosis all contribute to the internalization of this compound.

Caption: Cellular uptake of this compound involves multiple endocytic pathways.

Endosomal Escape

A critical step for the efficacy of mRNA delivery is the release of the mRNA from the endosome into the cytoplasm where it can be translated into protein. This compound have been shown to mediate the rupture of endosomal membranes, facilitating this escape.

Biodegradability

The biodegradability of the delivery vehicle is a key safety consideration. FTT5, which contains branched ester side chains, exhibits a slower degradation rate in the liver compared to FTT9, which has linear ester chains. This slower degradation may contribute to the sustained release of the mRNA payload and enhanced protein expression.

Caption: Biodegradation of FTT5 and FTT9 LLNs in the liver.

Conclusion

FTT5 lipid-like nanoparticles represent a significant advancement in the field of mRNA therapeutics. Their efficient in vivo delivery of long-chain mRNAs, coupled with a favorable safety profile characterized by biodegradability, makes them a promising platform for a wide range of therapeutic applications, including protein replacement and gene editing. The detailed methodologies and data presented in this guide are intended to facilitate further research and development of FTT5 and other advanced LLN-based mRNA delivery systems.

References

FTT5 Lipid-Like Compound: A Technical Guide to Structure, Properties, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FTT5 lipid-like compound is a novel, ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of messenger RNA (mRNA). As a derivative of the functionalized N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-Tricarboxamide (TT) series of lipids, specifically TT3, FTT5 has demonstrated significant potential in preclinical studies for therapeutic mRNA delivery.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and key experimental protocols related to the FTT5 compound and its formulation into lipid-like nanomaterials (LLNs).

Structure and Chemical Properties

FTT5 is a synthetic, ionizable lipid-like compound.[3] Its structure is based on a TT3 core, which features a phenyl ring with three carboxamide linkers.[2] The key structural feature of FTT5 lies in its branched ester chains, which are designed to be biodegradable.[2] This biodegradability is a crucial aspect of its design, aiming to improve the safety profile of the lipid nanoparticles.

Chemical Identity of FTT5

| Property | Value | Source |

| Chemical Name | 9,9′,9′′,9′′′,9′′′′,9′′′′′-[1,3,5-benzenetriyltris(carbonylimino-3,1-propanediylnitrilo)]hexakis-nonanoic acid, 1,1′,1′′,1′′′,1′′′′,1′′′′′-hexakis(1-ethylhexyl) ester | |

| Molecular Formula | C₁₂₀H₂₂₂N₆O₁₅ | |

| CAS Number | 2328129-27-5 |

Physicochemical Properties of FTT5-Containing Lipid-Like Nanomaterials (LLNs)

FTT5 is a key component in the formulation of lipid-like nanomaterials (LLNs), which are used to encapsulate and deliver mRNA. The physicochemical properties of these nanoparticles are critical for their in vivo performance. The standard formulation of FTT5 LLNs also includes 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG₂₀₀₀).

| Property | Value | Method | Source |

| Size (Hydrodynamic Diameter) | ~100 nm | Dynamic Light Scattering (DLS) | |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | |

| Zeta Potential | Approximately -11 mV | Not specified | |

| mRNA Encapsulation Efficiency | ~91% | Not specified | |

| Morphology | Spherical | Cryo-Transmission Electron Microscopy (cryo-TEM) |

Experimental Protocols

The following sections detail the methodologies for the synthesis of the FTT5 compound, the formulation of FTT5-containing LLNs, and their in vivo application for mRNA delivery as described in the foundational research by Zhang et al. (2020).

Synthesis of FTT5 Lipid-Like Compound

The FTT series of lipid-like compounds, including FTT5, are synthesized through a one-step reductive amination process. This involves the reaction of the core TT3 structure with various lipid aldehydes. For FTT5, the specific aldehyde used results in the characteristic branched ester chains.

Protocol:

-

The core structure, N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide (TT3), is reacted with a specific lipid aldehyde containing a branched ester moiety.

-

The reaction proceeds via reductive amination to form the final FTT5 compound.

-

The chemical structure of the synthesized FTT5 is then validated using proton nuclear magnetic resonance (¹H NMR) and mass spectrometry.

Formulation of FTT5 Lipid-Like Nanomaterials (LLNs)

This compound are formulated to encapsulate mRNA for in vivo delivery. The formulation involves the rapid mixing of a lipid-containing ethanol phase with an mRNA-containing aqueous phase.

Materials:

-

FTT5 lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG₂₀₀₀)

-

mRNA (e.g., Firefly luciferase mRNA, human Factor VIII mRNA)

-

Ethanol

-

Citrate buffer

Protocol:

-

Prepare the lipid phase by dissolving FTT5, DOPE, cholesterol, and DMG-PEG₂₀₀₀ in ethanol. The molar ratio of these components is typically 20:30:40:0.75 (FTT5:DOPE:Cholesterol:DMG-PEG₂₀₀₀).

-

Prepare the aqueous phase by dissolving the mRNA in a citrate buffer.

-

Rapidly mix the ethanol phase with the aqueous phase. This can be achieved through mechanical pipetting or using a microfluidic device.

-

The resulting mixture contains the self-assembled this compound encapsulating the mRNA.

In Vivo mRNA Delivery and Evaluation

The efficacy of this compound for in vivo mRNA delivery has been demonstrated in mouse models. The following protocol outlines the general procedure for administration and assessment.

Animal Model:

-

C57BL/6 mice or specific disease models (e.g., hemophilia A mice).

Protocol:

-

Administer the FTT5 LLN-encapsulated mRNA to mice via intravenous injection. The dosage of mRNA can vary depending on the experiment (e.g., 0.5 mg/kg for initial screenings, up to 2 mg/kg for therapeutic studies).

-

At specified time points post-injection (e.g., 6 and 12 hours), collect blood samples or harvest organs for analysis.

-

To assess protein expression from the delivered mRNA, quantify the protein of interest in the collected samples. For example, for human Factor VIII (hFVIII) mRNA delivery, the hFVIII protein level in the plasma can be measured using an enzyme-linked immunosorbent assay (ELISA).

-

For reporter gene studies (e.g., Firefly luciferase), bioluminescence imaging can be performed on the animals at various time points after the injection of a luciferin substrate.

Visualizations

Experimental Workflow for FTT5 LLN Development and Application

The following diagram illustrates the overall workflow from the synthesis of the FTT5 compound to its application in in vivo mRNA delivery and subsequent analysis.

Caption: Experimental workflow for the synthesis, formulation, and in vivo application of FTT5.

Conclusion

The FTT5 lipid-like compound represents a significant advancement in the development of biodegradable materials for mRNA delivery. Its unique structure with branched ester chains contributes to its efficacy and improved safety profile. The experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with FTT5 and similar lipid-based delivery systems. The continued investigation and optimization of FTT5 and its formulations hold great promise for the future of mRNA-based therapeutics.

References

Introduction to Lipid-Like Nanoparticles for Nucleic Acid Delivery

An in-depth technical guide on the core principles and methodologies for lipid-like nanoparticles in nucleic acid delivery, designed for researchers, scientists, and drug development professionals.

The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and gene-editing systems, has opened new frontiers in medicine. However, the clinical translation of these powerful modalities is fundamentally dependent on the development of safe and effective delivery systems. Lipid-like nanoparticles (LLNs), or lipidoids, have emerged as a premier class of non-viral vectors, demonstrating remarkable success in protecting and delivering nucleic acid payloads to target cells.[1][2] This technical guide provides a comprehensive overview of LLNs, covering their core concepts, mechanisms of action, key performance data, and detailed experimental protocols for their synthesis, formulation, and evaluation.

Core Concepts of Lipid-Like Nanoparticles

LLNs are synthetic molecules engineered to encapsulate and transport negatively charged nucleic acids across cellular membranes.[2] Unlike traditional liposomes, which often consist of a well-defined lipid bilayer, LLNs are typically composed of four main components that self-assemble into a more complex, dense core structure.[1][3]

-

Ionizable Cationic Lipid: This is the cornerstone component, accounting for approximately 50 mol% of the LNP composition. These lipids possess amine headgroups with pKa values typically in the range of 6.2-6.5, allowing them to be positively charged at a low formulation pH (e.g., pH 4) for efficient encapsulation of nucleic acids. At physiological pH (~7.4), they become nearly neutral, which significantly reduces toxicity. This pH-dependent charge is also crucial for endosomal escape.

-

Helper Lipid: A neutral, often unsaturated, phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC) is included to aid in the structural integrity of the nanoparticle.

-

Cholesterol: Making up a significant portion of the LNP, cholesterol helps to stabilize the nanoparticle structure, increase membrane rigidity, and facilitate fusion with the endosomal membrane.

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included in small amounts. This PEG layer provides a steric barrier, preventing aggregation and reducing opsonization (the process of being marked for clearance by the immune system), thereby increasing circulation time in the bloodstream.

Mechanism of Nucleic Acid Delivery

The journey of a nucleic acid payload from formulation to therapeutic action is a multi-step process orchestrated by the LLN carrier.

Caption: The four-stage process of LLN-mediated nucleic acid delivery.

Quantitative Performance Data

The performance of LLN formulations is evaluated using several critical quality attributes. The table below summarizes typical quantitative data for LLN systems designed for siRNA delivery.

| Parameter | Description | Typical Range | Factors Influencing Outcome |

| Encapsulation Efficiency (EE%) | The percentage of nucleic acid successfully loaded into the nanoparticles. | > 90% | LLN:NA ratio, mixing method (microfluidics yield high EE), pH. |

| Particle Size (Hydrodynamic Diameter) | The average diameter of the nanoparticles in solution. Affects biodistribution and cellular uptake. | 50 - 150 nm | Lipid composition, flow rate in microfluidic mixing, PEG-lipid percentage. |

| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in the formulation. Lower values indicate a more uniform population. | < 0.2 | Manufacturing process control (microfluidics improves uniformity). |

| Zeta Potential (mV) | A measure of the surface charge of the nanoparticles. Influences stability and interaction with biological membranes. | -15 mV to +15 mV (at pH 7.4) | pH of the medium, pKa of the ionizable lipid. |

| In Vivo Efficacy (ED50) | The effective dose required to achieve 50% target gene knockdown in an animal model (e.g., Factor VII in mice). | 0.005 - 1 mg/kg | LLN structure, route of administration, targeting moieties, animal model. |

Experimental Protocols

Lipidoid Synthesis via Michael Addition

A powerful method for creating large, diverse libraries of lipid-like materials is the combinatorial synthesis using the Michael addition reaction.

Caption: Workflow for combinatorial synthesis of a lipidoid library.

Detailed Methodology:

-

Reactant Preparation: In a multi-well plate format (e.g., 96-well), array a diverse library of commercially available amines and alkyl acrylates.

-

Combinatorial Reaction: Dispense an amine into each well, followed by the addition of an alkyl acrylate or dialkyl maleate, often in a slight excess to ensure the reaction goes to completion.

-

Incubation: Seal the reaction plate and heat it in an oven or on a hot plate at 80-90°C for 24 to 48 hours. The reaction is typically performed solvent-free.

-

Product Isolation: After cooling, the resulting lipidoid library is ready for high-throughput screening. For lead candidates, purification via high-performance liquid chromatography (HPLC) can be performed.

-

Structural Confirmation: The chemical structure of the synthesized lipidoids is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

LLN-siRNA Formulation via Microfluidic Mixing

Reproducible production of LLNs with controlled size and high encapsulation efficiency is reliably achieved using microfluidic mixing.

Detailed Methodology:

-

Solution Preparation:

-

Lipid Phase: Prepare a solution of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol. A common molar ratio is 50:10:38.5:1.5. The total lipid concentration is typically around 8-12.5 mM.

-

Aqueous Phase: Dissolve the siRNA payload in a low pH buffer, such as 25 mM acetate buffer at pH 4.0.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

-

Use a syringe pump to drive the two solutions into a microfluidic mixing chip (e.g., a staggered herringbone mixer) at a controlled flow rate ratio, typically 1:3 (ethanol:aqueous). A total flow rate of 2-12 mL/min is common.

-

-

Nanoparticle Formation: The rapid mixing within the microfluidic channels causes a change in solvent polarity, leading to the self-assembly of lipids and the encapsulation of the siRNA.

-

Purification and Buffer Exchange: The resulting nanoparticle suspension is immediately dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, which neutralizes the particle surface.

-

Characterization:

-

Size and PDI: Measure using Dynamic Light Scattering (DLS).

-

Encapsulation Efficiency: Determine using a fluorescent dye exclusion assay, such as the RiboGreen assay. The fluorescence is measured before and after lysing the nanoparticles with a detergent (e.g., 1% Triton X-100).

-

In Vitro Gene Silencing Assay

The biological activity of LLN-siRNA formulations is quantified by measuring the knockdown of a target gene in a cell-based assay.

Caption: Experimental workflow for in vitro gene silencing assays.

Detailed Methodology:

-

Cell Seeding: The day before transfection, seed a relevant cell line (e.g., HeLa cells expressing a reporter like luciferase, or K562 leukemia cells) in a 96-well plate at a density that will result in 60-80% confluency at the time of transfection (e.g., 6,000 cells/well).

-

Preparation of Complexes: Prepare serial dilutions of the LLN-siRNA nanoparticles in serum-free cell culture medium to achieve final siRNA concentrations ranging from, for example, 10 nM to 100 nM. Include a negative control (e.g., non-targeting siRNA) and an untreated control.

-

Cell Treatment: Remove the growth medium from the cells and add the diluted LLN-siRNA complexes.

-

Incubation: Incubate the cells with the nanoparticles for a set period, typically 4 hours, at 37°C. Afterwards, remove the treatment medium and replace it with fresh, complete growth medium. Continue to incubate for another 20-44 hours to allow for gene knockdown to occur.

-

Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA using a suitable kit or protocol.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse transcribe the extracted RNA to cDNA.

-

Perform real-time PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression to determine the percentage of knockdown compared to the negative control.

-

Conclusion

Lipid-like nanoparticles have fundamentally transformed the landscape of nucleic acid therapeutics, providing a clinically validated solution to the delivery challenge. Their modular design allows for extensive optimization through high-throughput synthesis and screening, leading to the identification of highly potent and safe delivery vectors. The methodologies detailed in this guide for synthesis, formulation, and in vitro testing represent the core workflows employed in the field. A thorough understanding and precise execution of these protocols are essential for the continued development and refinement of LLN technology, which will undoubtedly underpin the next generation of genetic medicines.

References

- 1. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Endosomal Escape Mechanism of FTT5 Lipid-Like Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective intracellular delivery of therapeutic payloads, such as messenger RNA (mRNA), is a critical bottleneck in the development of novel nanomedicines. A key hurdle in this process is the efficient escape of the delivery vehicle and its cargo from the endosomal pathway to reach the cytoplasm, where the therapeutic can exert its function. FTT5, a functionalized lipid-like nanoparticle (LLN), has emerged as a promising non-viral vector for in vivo mRNA delivery, demonstrating high efficacy in preclinical models.[1][2] This technical guide provides an in-depth exploration of the core mechanism by which FTT5 LLNs achieve endosomal escape, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of FTT5 LLN Endosomal Escape: A Biophysical Perspective

The endosomal escape of this compound is primarily attributed to a pH-dependent disruption of the endosomal membrane. This process is driven by the principal component of the nanoparticle, the ionizable lipid FTT5. The unique chemical structure of FTT5, featuring a specific amine core and branched ester side chains, is crucial to its function.[2]

The proposed mechanism unfolds as follows:

-

Endocytosis and Endosomal Acidification: this compound are internalized by cells through multiple endocytic pathways.[2][3] Once inside the cell, the nanoparticles are trafficked into endosomes. As the endosome matures, its internal pH progressively drops from the neutral pH of the extracellular environment to an acidic pH of approximately 5.0-6.5.

-

Protonation of FTT5: The FTT5 lipid is an ionizable lipid, meaning it has a pKa value that allows it to remain largely neutral at physiological pH (around 7.4) but become protonated and thus positively charged in the acidic environment of the endosome.

-

Interaction with Endosomal Membrane: The newly acquired positive charge on the FTT5 molecules within the LLN facilitates electrostatic interactions with the negatively charged lipids present in the inner leaflet of the endosomal membrane, such as phosphatidylserine.

-

Membrane Destabilization and Rupture: This interaction, coupled with the conical shape of the FTT5 lipid due to its branched lipid tails, is hypothesized to induce a phase transition in the endosomal membrane. This leads to the formation of non-bilayer lipid structures, such as hexagonal (HII) phases, which destabilize the membrane architecture. This destabilization ultimately results in the rupture of the endosomal membrane, releasing the mRNA cargo into the cytoplasm. Evidence for this membrane rupture has been observed through calcein release assays, where the diffusion of the fluorescent dye calcein from the endosome into the cytosol is indicative of a loss of endosomal membrane integrity.

The helper lipids included in the FTT5 LLN formulation, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, also play a critical role in this process. DOPE, a cone-shaped lipid, is known to promote the formation of non-bilayer phases and enhance membrane fusion. Cholesterol can modulate membrane fluidity and packing, potentially further facilitating the disruption of the endosomal membrane.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Size (Diameter) | ~100 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| Zeta Potential | ~ -11 mV | |

| mRNA Encapsulation Efficiency | ~ 91% |

Table 2: Cellular Uptake and Endocytic Pathway Involvement of this compound

| Endocytic Inhibitor | Target Pathway | Inhibition of Cellular Uptake (%) | Reference |

| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | Macropinocytosis | ~15% | |

| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis | ~48% | |

| Chlorpromazine (CPZ) | Clathrin-mediated endocytosis | ~25% |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Calcein Endosomal Escape Assay

This assay qualitatively and quantitatively assesses the ability of this compound to disrupt endosomal membranes by monitoring the release of the fluorescent dye calcein from endosomes into the cytoplasm.

Materials:

-

Hep3B cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Calcein (acetoxymethyl ester form - Calcein-AM, and free acid form)

-

This compound encapsulating the desired mRNA cargo

-

Phosphate-Buffered Saline (PBS)

-

Confocal microscope or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed Hep3B cells in a 24-well plate or on glass-bottom dishes suitable for microscopy at a density that allows for overnight attachment and growth to approximately 70-80% confluency.

-

Calcein Loading:

-

Prepare a stock solution of Calcein-AM in anhydrous DMSO.

-

Dilute the Calcein-AM stock solution in serum-free DMEM to a final working concentration (typically 1-5 µM).

-

Wash the cells once with PBS.

-

Incubate the cells with the Calcein-AM working solution for 30 minutes at 37°C. During this time, Calcein-AM will enter the cells and be cleaved by intracellular esterases into the membrane-impermeant fluorescent calcein, which will be sequestered in the endosomes upon endocytosis.

-

Wash the cells three times with PBS to remove extracellular Calcein-AM.

-

-

FTT5 LLN Treatment:

-

Prepare dilutions of this compound in complete cell culture medium at the desired concentrations.

-

Add the FTT5 LLN solutions to the calcein-loaded cells.

-

Incubate for a predetermined time course (e.g., 2, 4, 6 hours) at 37°C.

-

-

Imaging and Quantification:

-

Confocal Microscopy (Qualitative and Semi-Quantitative):

-

Wash the cells with PBS.

-

Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).

-

Observe the distribution of calcein fluorescence. A diffuse, cytosolic fluorescence indicates endosomal escape, while a punctate pattern indicates that calcein is still retained within endosomes.

-

Image analysis software can be used to quantify the fluorescence intensity in the cytosol versus puncta.

-

-

Fluorescence Plate Reader (Quantitative):

-

Lyse the cells using a suitable lysis buffer.

-

Measure the total calcein fluorescence in the cell lysate using a fluorescence plate reader. An increase in fluorescence compared to control cells (treated with calcein but not this compound) indicates calcein release from the quenched environment of the endosome.

-

-

Protocol 2: Endocytosis Inhibition Assay

This assay determines the primary pathways of cellular uptake for this compound by using chemical inhibitors of specific endocytic routes.

Materials:

-

Hep3B cells (or other suitable cell line)

-

DMEM with 10% FBS

-

This compound encapsulating a fluorescently labeled mRNA (e.g., Cy5-mRNA)

-

Endocytic inhibitors:

-

Chlorpromazine (CPZ) for clathrin-mediated endocytosis

-

Methyl-β-cyclodextrin (MβCD) for caveolae-mediated endocytosis

-

5-(N-Ethyl-N-isopropyl)amiloride (EIPA) for macropinocytosis

-

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed Hep3B cells in a 24-well plate and allow them to attach overnight.

-

Inhibitor Pre-treatment:

-

Prepare working solutions of the endocytic inhibitors in serum-free DMEM at concentrations known to be effective and non-toxic for the chosen cell line.

-

Wash the cells once with PBS.

-

Pre-incubate the cells with the inhibitor solutions for 30-60 minutes at 37°C. Include a control group with no inhibitor.

-

-

FTT5 LLN Treatment:

-

Prepare this compound containing fluorescently labeled mRNA in serum-free DMEM.

-

Following the pre-incubation period, add the this compound to the cells (in the continued presence of the inhibitors).

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

-

Sample Preparation for Flow Cytometry:

-

Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

-

Detach the cells from the plate using a gentle cell scraper or a non-enzymatic cell dissociation solution.

-

Resuspend the cells in PBS or a suitable buffer for flow cytometry.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the labeled mRNA within the cells.

-

Gate on the live cell population.

-

Quantify the mean fluorescence intensity (MFI) for each treatment group.

-

Calculate the percentage of uptake inhibition for each inhibitor compared to the control group (no inhibitor) using the formula:

-

% Inhibition = (1 - (MFI_inhibitor / MFI_control)) * 100

-

-

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to FTT5 Lipid-Like Nanoparticles for Advanced mRNA Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide provides a comprehensive overview of the key advantages, experimental validation, and technical protocols associated with FTT5 lipid-like nanoparticles (LLNs) for the delivery of messenger RNA (mRNA).

Introduction: The Promise of FTT5 LLNs in mRNA Therapeutics

The landscape of modern medicine is being reshaped by the therapeutic potential of messenger RNA (mRNA). From vaccines to protein replacement therapies and gene editing, mRNA offers a versatile platform for treating a myriad of diseases.[1][2][3] However, the inherent instability and negative charge of mRNA molecules necessitate sophisticated delivery systems to protect them from degradation and facilitate their entry into target cells.[1] Lipid-based nanoparticles have emerged as a leading platform for mRNA delivery, with functionalized TT derivatives (FTT) representing a significant advancement in this field.

Among this class of novel biomaterials, FTT5 has been identified as a lead candidate for the efficient in vivo delivery of long-chain mRNA. This technical guide delves into the core advantages of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological mechanisms.

Key Advantages of this compound

This compound offer a compelling combination of high efficiency, safety, and versatility for mRNA delivery, making them a promising vehicle for a wide range of therapeutic applications.

-

Enhanced Delivery of Long-Chain mRNA: FTT5 has demonstrated superior efficacy in delivering large mRNA molecules, a critical requirement for many therapeutic proteins and gene-editing systems. This capability has been validated in preclinical models for protein replacement therapy, such as delivering human factor VIII (hFVIII) mRNA (~4.5 kb) in a hemophilia A mouse model.

-

High In Vivo Transfection Efficiency: Compared to earlier generation lipid-like nanoparticles such as TT3, this compound exhibit significantly higher in vivo transfection efficiency, particularly in the liver. Studies using firefly luciferase (FLuc) mRNA have shown an approximately two-fold increase in protein expression in the liver with FTT5 compared to TT3.

-

Potent In Vivo Base Editing: this compound are not only effective for protein expression but also for delivering the necessary components for gene editing. They have been successfully used to co-deliver mRNA encoding an adenine base editor (~5.5 kb) and a single guide RNA (sgRNA), achieving a high percentage of in vivo base editing of genes like PCSK9 at low doses.

-

Favorable Safety Profile: Preclinical studies have indicated that this compound are well-tolerated at therapeutic doses. Histopathological analysis of major organs in treated mice has not revealed significant toxicity, a crucial factor for clinical translation.

-

Efficient Endosomal Escape: A key hurdle in intracellular delivery is the escape of the therapeutic payload from endosomes. This compound are designed to efficiently rupture the endosomal membrane, releasing the mRNA into the cytoplasm where it can be translated.

Physicochemical Properties and In Vivo Performance: A Quantitative Overview

The efficacy of this compound is underpinned by their specific physicochemical characteristics and demonstrated in vivo performance. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Physicochemical Characterization of this compound

| Parameter | Value | Method of Measurement | Reference |

| Particle Size (Hydrodynamic Diameter) | ~100 nm | Dynamic Light Scattering (DLS) | |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | |

| Morphology | Spherical | Cryo-Transmission Electron Microscopy (Cryo-TEM) | |

| Zeta Potential | ~ -11 mV | Dynamic Light Scattering (DLS) | |

| mRNA Encapsulation Efficiency | ~ 91% | Quant-iT RiboGreen Assay |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Application | mRNA Delivered | Dose | Animal Model | Key Finding | Reference |

| Protein Expression | Firefly Luciferase (FLuc) | 0.5 mg/kg | Wild-type Mice | ~2-fold higher liver expression vs. TT3 LLNs | |

| Protein Replacement | Human Factor VIII (hFVIII) | 2 mg/kg | Wild-type & Hemophilia A Mice | >140 ng/mL hFVIII in plasma at 6 and 12 hours | |

| Base Editing | Adenine Base Editor & sgRNA (PCSK9) | < 0.125 mg/kg (EC50) | Wild-type Mice | ~60% A-to-G editing in the liver |

Cellular Uptake and Endosomal Escape Mechanisms

The journey of the FTT5 LLN from injection to mRNA translation involves a series of cellular interactions. Understanding these pathways is crucial for optimizing delivery systems.

Cellular Internalization

This compound are internalized by cells through multiple endocytic pathways. Experimental evidence from studies using endocytic inhibitors suggests the involvement of:

-

Macropinocytosis: Indicated by inhibition with 5-(N-Ethyl-N-isopropyl)amiloride (EIPA).

-

Caveolae-mediated endocytosis: Indicated by inhibition with methyl-β-cyclodextrin (MβCD).

-

Clathrin-mediated endocytosis: Indicated by inhibition with chlorpromazine (CPZ).

The following diagram illustrates the multiple pathways for FTT5 LLN cellular uptake.

References

- 1. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]

Methodological & Application

FTT5 Lipid-Linked Nanocarriers (LLNs): Application Notes and Protocols for Synthesis and Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and formulation of FTT5 lipid-linked nanocarriers (LLNs). FTT5 is an ionizable lipid that has demonstrated high efficiency in delivering long-chain mRNA in vivo, making it a significant area of interest for therapeutic applications.[1]

Introduction to FTT5 LLNs

FTT5 is a lipid-like nanomaterial belonging to the functionalized TT derivatives (FTT) series.[1] These materials are designed for the effective in vivo delivery of messenger RNA (mRNA). FTT5-based LLNs have shown particular promise for liver-targeted mRNA delivery.[1] The branched ester chains in the FTT5 structure contribute to a slower degradation rate in the liver, which is thought to enhance the delivery and expression of the mRNA payload.[1] this compound are formulated with other lipid components to form nanoparticles that encapsulate and protect the mRNA cargo, facilitating its delivery to target cells.

Quantitative Data Summary

The physicochemical properties of this compound are critical for their function and efficacy. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Method of Measurement |

| Particle Size (Diameter) | ~100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | ~ -11 mV | |

| mRNA Encapsulation Efficiency | ~ 91% | RiboGreen Assay |

| Morphology | Spherical | Cryo-Transmission Electron Microscopy (cryo-TEM) |

Data sourced from multiple studies.[2]

Table 2: In Vivo Performance of this compound

| Parameter | Observation | Animal Model |

| Biodegradation in Liver | Slower clearance compared to linear ester chain LLNs (e.g., FTT9), with up to 50% clearance in 48 hours. | Mice |

| In Vivo Efficacy | Approximately twofold higher luciferase expression in the liver compared to TT3 LLNs. | Mice |

Data sourced from multiple studies.

Experimental Protocols

Synthesis of FTT5 Lipid

The FTT5 lipid is synthesized through a one-step reductive amination of a core amine structure with lipid aldehydes. While the precise, detailed protocol for FTT5 synthesis is not publicly available and is likely proprietary, a general procedure based on reductive amination is provided below. Researchers should optimize the specific reactants, stoichiometry, and reaction conditions for their specific needs.

Materials:

-

Core amine structure (proprietary to FTT5)

-

Lipid aldehyde with a branched ester chain

-

Reducing agent (e.g., sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., dichloromethane or dichloroethane)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification system (e.g., column chromatography)

Generalized Protocol:

-

Dissolve the core amine structure in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the lipid aldehyde to the solution. The molar ratio of amine to aldehyde should be optimized, typically starting with a 1:2 or 1:3 ratio.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

-

Slowly add the reducing agent to the reaction mixture. The reaction is often exothermic, so controlled addition is crucial.

-

Allow the reaction to proceed at room temperature for a set time, typically overnight. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

-

Once the reaction is complete, quench the reaction by slowly adding the quenching solution.

-

Extract the organic layer and wash it with brine.

-

Dry the organic layer over the drying agent, filter, and concentrate the solvent in vacuo.

-

Purify the crude product using column chromatography to obtain the final FTT5 lipid.

Formulation of this compound

This protocol describes the formulation of this compound encapsulating mRNA using a microfluidic mixing approach.

Materials:

-

FTT5 lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

mRNA transcript in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol (200 proof, RNase-free)

-

Microfluidic mixing device and pump system

-

Dialysis or tangential flow filtration system for buffer exchange

Lipid Stock Solution Preparation:

-

Prepare individual stock solutions of FTT5, DOPE, cholesterol, and DMG-PEG2000 in ethanol.

-

Combine the lipid stock solutions to create a final lipid mixture with a molar ratio of 20:30:40:0.75 (FTT5:DOPE:Cholesterol:DMG-PEG2000) .

LLN Formulation Protocol:

-

Prepare the aqueous phase by dissolving the mRNA in the citrate buffer at the desired concentration.

-

Prepare the organic phase consisting of the FTT5 lipid mixture in ethanol.

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the aqueous mRNA solution into one syringe and the organic lipid solution into another.

-

Pump the two solutions through the microfluidic mixer at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase). The total flow rate will determine the mixing time and can be optimized to achieve the desired particle size.

-

The rapid mixing of the two phases will cause the lipids to self-assemble and encapsulate the mRNA, forming the this compound.

-

Collect the resulting nanoparticle suspension.

-

Perform buffer exchange using dialysis or tangential flow filtration against a suitable storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated mRNA.

-

Sterile-filter the final FTT5 LLN formulation through a 0.22 µm filter.

-

Store the formulated LLNs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound

Protocol for Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute the FTT5 LLN suspension in the storage buffer to an appropriate concentration for DLS analysis.

-

Measure the particle size and PDI using a DLS instrument.

-

Perform measurements in triplicate and report the average values.

Protocol for mRNA Encapsulation Efficiency Determination:

-

Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.

-

Measure the total amount of mRNA in the formulation by disrupting the LLNs with a surfactant (e.g., 0.5% Triton X-100) and measuring the fluorescence.

-

Measure the amount of unencapsulated mRNA in the formulation by measuring the fluorescence of the intact LLN suspension.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Visualizations

Caption: Workflow for the formulation of this compound using microfluidic mixing.

Caption: General signaling pathway for lipid nanoparticle uptake and endosomal escape.

References

Application Notes and Protocols for FTT5 LLNs in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to the preparation and application of FTT5 lipid-like nanoparticles (LLNs) for in vivo studies, particularly for mRNA delivery and therapeutic applications.

FTT5 LLNs are a component of a series of functionalized TT derivative (FTT) lipid-like nanomaterials designed for effective in vivo delivery of mRNA.[1][2][3] These nanoparticles have shown significant promise in preclinical studies for protein replacement therapies and gene editing applications.[1][2] Notably, this compound have been successfully used to deliver human factor VIII (hFVIII) mRNA in hemophilia A mice and have demonstrated a high percentage of in vivo base editing of genes like PCSK9.

Data Summary

Physicochemical Properties of this compound

| Property | Value | Reference |

| Size (Diameter) | ~100 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| mRNA Encapsulation Efficiency | ~91% | |

| Zeta Potential | ~ -11 mV |

In Vivo Performance of this compound

| Application | Animal Model | Dosage | Outcome | Reference |

| hFVIII mRNA Delivery | Hemophilia A Mice | 2 mg/kg mRNA | Restoration of hFVIII level to normal | |

| PCSK9 Base Editing | Mice | Low dose of base editor mRNA and sgRNA | High percentage of base editing |

Experimental Protocols

I. Formulation of this compound for In Vivo Studies

This protocol details the preparation of this compound encapsulating mRNA using a microfluidic-based formulation method.

Materials:

-

FTT5 lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

mRNA (e.g., hFVIII mRNA)

-

Ethanol

-

Aqueous buffer (e.g., citrate buffer)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis tubing (e.g., 3.5 kD cutoff)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Lipid-Ethanol Solution:

-

Dissolve FTT5 lipid, DOPE, cholesterol, and DMG-PEG2000 in ethanol.

-

The recommended molar ratio is 20:30:40:0.75 (FTT5:DOPE:Cholesterol:DMG-PEG2000).

-

-

Prepare mRNA-Aqueous Solution:

-

Dissolve the desired mRNA in an aqueous buffer.

-

-

Microfluidic Mixing:

-

Utilize a microfluidic device for rapid mixing of the lipid-ethanol and mRNA-aqueous solutions. This process facilitates the self-assembly of the LLNs.

-

-

Incubation:

-

Incubate the resulting formulation at room temperature for 15 minutes.

-

-

Purification:

-

For in vivo applications, purify the this compound via dialysis against sterile 1x PBS using a 3.5 kD cutoff dialysis tube for 2 hours to remove ethanol and unencapsulated components.

-

II. Characterization of this compound

It is crucial to characterize the physicochemical properties of the formulated this compound before in vivo administration.

Methods:

-

Size and Polydispersity Index (PDI) Measurement:

-

Use Dynamic Light Scattering (DLS) to determine the size distribution and PDI of the nanoparticles.

-

-

Zeta Potential Measurement:

-

Employ a Zetasizer to measure the surface charge of the this compound.

-

-

mRNA Encapsulation Efficiency:

-

Quantify the amount of encapsulated mRNA using a suitable assay (e.g., RiboGreen assay) after separating the free mRNA from the LLNs.

-

-

Morphology:

-

Visualize the morphology and size of the this compound using Cryo-Transmission Electron Microscopy (Cryo-TEM).

-

III. In Vivo Administration of this compound

This protocol outlines the intravenous administration of this compound to mice.

Materials:

-

Formulated and characterized this compound

-

Sterile PBS

-

Appropriate animal model (e.g., hemophilia A mice)

-

Syringes and needles for intravenous injection

Procedure:

-

Dose Preparation:

-

Dilute the purified this compound in sterile PBS to the desired mRNA concentration (e.g., 2 mg/kg).

-

-

Administration:

-

Administer the prepared dose to the mice via intravenous injection.

-

-

Monitoring and Analysis:

-

Monitor the animals for any adverse effects.

-

At predetermined time points (e.g., 6 and 12 hours post-injection), collect blood or tissue samples for analysis of protein expression (e.g., hFVIII protein levels via ELISA) or gene editing efficiency.

-

Diagrams

Caption: Workflow for FTT5 LLN Preparation and In Vivo Administration.

Caption: Cellular Uptake and Endosomal Escape of this compound.

References

Formulation of FTT5 Lipid-Like Nanoparticles for Efficient Encapsulation of Long mRNAs

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of long messenger RNA (mRNA) molecules presents a significant opportunity for therapeutic applications, including protein replacement therapies and gene editing. FTT5, a novel functionalized lipid-like nanoparticle (LLN), has demonstrated high efficiency in encapsulating and delivering long mRNAs in vivo. These application notes provide a detailed overview and protocols for the formulation, characterization, and cellular delivery of FTT5 LLNs for encapsulating long mRNAs, intended for researchers, scientists, and professionals in drug development.

This compound are a promising non-viral vector for therapeutic mRNA delivery.[1][2] A key challenge in mRNA therapeutics is the efficient and safe delivery of large mRNA molecules. This compound have been specifically identified as a lead material for the effective delivery of long mRNAs, such as human factor VIII (hFVIII) mRNA (~4.5 kb) and base editor mRNA (~5.5 kb).[1]

Quantitative Data Summary

The physicochemical properties of this compound encapsulating long mRNAs are critical for their in vivo performance. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Parameter | Value |

| Mean Particle Size (nm) | ~100 |

| Polydispersity Index (PDI) | < 0.2 |

| mRNA Encapsulation Efficiency (%) | ~91% |

| Zeta Potential (mV) | ~ -11 |

Table 2: In Vivo Efficacy of this compound for Long mRNA Delivery

| Long mRNA Delivered | In Vivo Model | Key Finding |

| human Factor VIII (hFVIII) mRNA (~4.5 kb) | Hemophilia A mice | Induced significant production of hFVIII (>220 ng/ml) and restored up to 90% of normal hFVIII activity. |

| Base editor mRNA (~5.5 kb) & sgRNA | Mice | Demonstrated a high percentage of in vivo base editing of the PCSK9 gene at a low mRNA dose. |

Experimental Protocols

Protocol 1: Formulation of this compound for Long mRNA Encapsulation

This protocol describes the preparation of this compound encapsulating long mRNA using a microfluidic mixing method.

Materials:

-

FTT5 lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

Long mRNA transcript in citrate buffer (pH 4.0)

-

Ethanol, molecular biology grade

-

Nuclease-free water

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Dissolve FTT5 lipid, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 20:30:40:0.75.

-

The total lipid concentration should be optimized based on the microfluidic system and desired final concentration. A typical starting concentration is 10-20 mg/mL.

-

-

Preparation of mRNA Solution (Aqueous Phase):

-

Dilute the long mRNA transcript in a low pH buffer, such as 10 mM citrate buffer (pH 4.0), to the desired concentration. The optimal mRNA concentration will depend on the desired lipid-to-mRNA ratio.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

-

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the this compound, encapsulating the mRNA.

-

-

Purification and Concentration:

-

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours to remove ethanol and unencapsulated mRNA.

-

Concentrate the dialyzed LNPs using ultracentrifugal filters (e.g., Amicon Ultra).

-

-

Sterilization and Storage:

-

Sterilize the final FTT5 LLN-mRNA formulation by passing it through a 0.22 µm filter.

-

Store the sterile formulation at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: Characterization of this compound

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

-

Dilute a small aliquot of the FTT5 LLN-mRNA formulation in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and PDI using a DLS instrument.

-

Perform measurements at a controlled temperature (e.g., 25°C).

2. mRNA Encapsulation Efficiency by RiboGreen Assay:

-

Prepare a standard curve of the free mRNA using the RiboGreen reagent.

-

To measure total mRNA, lyse an aliquot of the FTT5 LLN-mRNA formulation with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.

-

Measure the fluorescence of the intact LNPs (for free mRNA) and the lysed LNPs (for total mRNA) using a fluorescence plate reader.

-

Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

3. Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM):

-

Apply a small volume of the FTT5 LLN-mRNA suspension to a glow-discharged TEM grid.

-

Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane.

-

Image the vitrified sample using a cryo-TEM to observe the morphology and lamellarity of the nanoparticles.

Signaling Pathways and Cellular Mechanisms

The efficient delivery of mRNA by this compound relies on their ability to be taken up by target cells and to release their mRNA payload into the cytoplasm.

Cellular Uptake and Endosomal Escape

This compound are internalized by cells through endocytosis. Once inside the cell, they are enclosed within endosomes. For the mRNA to be translated, it must escape the endosome and enter the cytoplasm. The acidic environment of the late endosome is thought to protonate the ionizable FTT5 lipid, leading to the destabilization of the endosomal membrane and subsequent release of the mRNA.

Caption: Cellular uptake and endosomal escape pathway of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the formulation and characterization of this compound for long mRNA encapsulation.

Caption: Workflow for FTT5 LLN formulation and characterization.

Conclusion

This compound represent a significant advancement in the delivery of long mRNA therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to formulate and characterize this compound for their specific long mRNA of interest. Adherence to these detailed methodologies will facilitate reproducible and efficient encapsulation, paving the way for further pre-clinical and clinical development of novel mRNA-based therapies.

References

Application Notes & Protocols for FTT5 LLNs in hFVIII mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemophilia A is a genetic bleeding disorder characterized by a deficiency in coagulation factor VIII (FVIII).[1][2] Current treatments primarily involve prophylactic protein replacement therapy, which can be burdensome for patients due to the need for frequent infusions.[2][3] Messenger RNA (mRNA) therapeutics offer a promising alternative by enabling the in vivo production of functional hFVIII protein.[1] The primary challenge in mRNA-based therapies lies in the safe and efficient delivery of the mRNA cargo to the target cells.

FTT5, a biodegradable lipid-like nanoparticle (LLN), has emerged as a potent carrier for in vivo delivery of hFVIII mRNA. This novel delivery system has demonstrated the ability to efficiently encapsulate large mRNA molecules, such as the ~4.5 kb hFVIII mRNA, and facilitate high levels of protein expression in animal models of hemophilia A. These application notes provide a comprehensive overview of FTT5 LLNs, including their physicochemical properties, in vivo efficacy, and detailed protocols for their formulation and application in hFVIII mRNA delivery.

Data Presentation

Physicochemical Characteristics of this compound

| Parameter | Value | Reference |

| Size | 88 to 107 nm | |

| Polydispersity Index (PDI) | < 0.3 | |

| Zeta Potential | ~ -11 mV | |

| mRNA Encapsulation Efficiency | ~ 91% | |

| Morphology | Spherical |

In Vivo Efficacy of FTT5-hFVIII mRNA LLNs in Hemophilia A Mice

| Time Point | hFVIII Protein Level (ng/mL) | hFVIII Activity (% of normal) | Animal Model | Dosage | Reference |

| 6 hours | > 220 | 73% | Hemophilia A Mice | 2 mg/kg | |

| 12 hours | > 220 | 90% | Hemophilia A Mice | 2 mg/kg |

In Vivo hFVIII Expression in Wild-Type Mice

| Time Point | hFVIII Protein Level (ng/mL) | Animal Model | Dosage | Reference |

| 6 hours | > 140 | Wild-Type Mice | 2 mg/kg | |

| 12 hours | > 140 | Wild-Type Mice | 2 mg/kg |

Experimental Protocols

Protocol 1: Formulation of FTT5-hFVIII mRNA LLNs

Materials:

-

FTT5 lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

hFVIII mRNA (e.g., FVIII-CO3 (ψ) mRNA)

-

Nuclease-free water

Procedure:

-

Lipid Stock Preparation:

-

Prepare stock solutions of FTT5, DOPE, cholesterol, and DMG-PEG2000 in ethanol.

-

-

Lipid Mixture Preparation:

-

In an ethanol phase, mix FTT5, DOPE, cholesterol, and DMG-PEG2000 at a molar ratio of 20:30:40:0.75.

-

-

mRNA Solution Preparation:

-

Dilute the hFVIII mRNA in citrate buffer.

-

-

LLN Formulation:

-

Mix the lipid-ethanol phase with the mRNA-citrate buffer phase. For small-scale preparations for in vitro studies, a pipetting technique can be used. For in vivo studies, a microfluidic mixing device is recommended to ensure homogeneity and controlled particle size.

-

-

Purification and Concentration:

-

Dialyze the formulated LLNs against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

-

Concentrate the LLN solution using an appropriate centrifugal filter device.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the zeta potential to assess surface charge.

-

Quantify the mRNA encapsulation efficiency using a RiboGreen assay.

-

Protocol 2: In Vivo Delivery of FTT5-hFVIII mRNA LLNs in Mice

Materials:

-

FTT5-hFVIII mRNA LLNs

-

Hemophilia A mice or wild-type mice

-

Sterile PBS

-

Insulin syringes

Procedure:

-

Animal Handling:

-

Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

All animal procedures should be performed in accordance with relevant institutional and national guidelines.

-

-

Dosage Preparation:

-

Dilute the FTT5-hFVIII mRNA LLN solution with sterile PBS to achieve the desired final concentration. A typical dose for efficacy studies is 2 mg/kg of mRNA.

-

-

Administration:

-

Administer the prepared LLN solution to the mice via intravenous (IV) injection (e.g., through the tail vein).

-

-

Post-Administration Monitoring:

-

Monitor the animals for any adverse reactions.

-

Protocol 3: Measurement of hFVIII Protein Level and Activity

Materials:

-

Blood collection tubes containing 3.8% sodium citrate

-

Centrifuge

-

Human FVIII ELISA kit

-

Chromogenic assay kit (Coatest)

Procedure:

-

Blood Collection:

-

At predetermined time points (e.g., 6 and 12 hours post-injection), collect blood from the mice via cardiac puncture.

-

Immediately mix the blood with 3.8% sodium citrate buffer to prevent coagulation.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 7500 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully collect the supernatant (plasma).

-

-

hFVIII Protein Quantification (ELISA):

-

Use a human FVIII-specific ELISA kit that does not cross-react with murine FVIII.

-

Follow the manufacturer's instructions to determine the concentration of hFVIII in the plasma samples. The normal range of hFVIII in humans is 100 to 200 ng/ml.

-

-

hFVIII Activity Measurement (Coatest Assay):

-

Use a chromogenic assay (Coatest) to determine the functional activity of the expressed hFVIII.

-

Follow the manufacturer's protocol to measure the FVIII activity in the plasma samples.

-

Visualizations

Caption: Experimental workflow for FTT5-hFVIII mRNA LLN formulation and in vivo evaluation.

References

Application Notes and Protocols for FTT5 LLN-Mediated CRISPR/Cas9 Base Editing of the PCSK9 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This reduction in LDLR levels leads to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease. Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with lower LDL-C levels and a reduced risk of cardiovascular events.[4] This has made PCSK9 an attractive therapeutic target.

CRISPR/Cas9 base editing offers a promising approach for permanently inactivating PCSK9 by introducing precise single-nucleotide changes without inducing double-strand DNA breaks, which are associated with traditional CRISPR/Cas9 nuclease activity.[5] The delivery of base-editing machinery, typically mRNA encoding a base editor and a single guide RNA (sgRNA), into hepatocytes in vivo remains a significant challenge. Functionalized lipid-like nanoparticles (LLNs), particularly the FTT5 variant, have emerged as a potent and safe non-viral vector for the hepatic delivery of nucleic acid therapeutics. FTT5 LLNs have demonstrated high efficiency in delivering base editor mRNA and sgRNA to the liver, leading to robust and durable editing of the PCSK9 gene.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for CRISPR/Cas9 base editing of the PCSK9 gene, intended for researchers, scientists, and drug development professionals.

Signaling Pathway and Experimental Workflow

PCSK9 Signaling Pathway

The following diagram illustrates the signaling pathway of PCSK9 and its role in LDLR degradation. PCSK9 is secreted and binds to the EGF-A domain of the LDLR on the hepatocyte surface. The PCSK9-LDLR complex is then internalized via clathrin-mediated endocytosis. In the acidic environment of the endosome, the binding affinity between PCSK9 and the LDLR increases, preventing the dissociation and recycling of the LDLR back to the cell surface. Instead, the entire complex is trafficked to the lysosome for degradation. This leads to a reduced number of LDLRs on the cell surface and consequently, elevated levels of circulating LDL-C.

Caption: PCSK9-mediated LDLR degradation pathway.

Experimental Workflow

The general workflow for PCSK9 base editing using this compound involves several key steps, from the design and synthesis of the therapeutic components to in vivo administration and subsequent analysis of editing efficiency and downstream effects.

Caption: In vivo PCSK9 base editing workflow.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on PCSK9 base editing using lipid nanoparticle delivery systems.

Table 1: In Vivo PCSK9 Base Editing Efficiency in Mice

| Base Editor | Delivery Vehicle | Dose (mg/kg) | On-Target Editing Efficiency (%) | Reduction in Serum PCSK9 (%) | Reduction in LDL-C (%) | Reference |

| ABEmax | LNP | 1.5 | ~61 | ~95 | ~58 | |

| ABE8.8 | LNP | 0.25 - 2.0 | ~70 | ~90 | ~60 | |

| BE3 | Adenovirus | - | ~28 (median) | >50 | ~30 | |

| FTT5 LLN | FTT5 LLN | 0.125 | High Percentage | - | - |

Table 2: In Vivo PCSK9 Base Editing Efficiency in Non-Human Primates (Cynomolgus Macaques)

| Base Editor | Delivery Vehicle | Dose (mg/kg) | On-Target Editing Efficiency (%) | Reduction in Serum PCSK9 (%) | Reduction in LDL-C (%) | Reference |

| ABEmax | LNP | 1.5 | ~26 | ~32 | ~14 | |

| ABE8.8 | LNP | 1.0 | ~63 | ~81 | ~65 |

Experimental Protocols

Protocol 1: Formulation of this compound for mRNA and sgRNA Co-encapsulation

This protocol details the preparation of this compound encapsulating adenine base editor (ABE) mRNA and PCSK9-targeting sgRNA using a microfluidic mixing device.

Materials:

-

FTT5 lipid (synthesized as described previously)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-